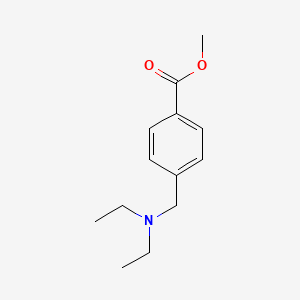

Methyl 4-((diethylamino)methyl)benzoate

Overview

Description

“Methyl 4-((diethylamino)methyl)benzoate” is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as “Benzoic acid, 4-(dimethylamino)-, methyl ester”, “Methyl p-(dimethylamino)benzoate”, and "Methyl 4-(N,N-dimethylamino)benzoate" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate group (a benzene ring attached to a carboxylate group) and a dimethylamino group attached to the fourth carbon of the benzene ring . The molecular weight of this compound is approximately 179.216 Da .Scientific Research Applications

Synthesis and Industrial Application

Methyl 4-((diethylamino)methyl)benzoate, as a chemical compound, plays a crucial role in various synthesis processes. An example is its use as an intermediate in the synthesis of Tianeptine, a known antidepressant. A study by Yang Jian-she (2009) outlines the process of preparing this compound from 4-Amino-methylbenzene-2-sulfonic acid, through diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. The improved process was highlighted for its industrial suitability due to higher yield and lower cost, showcasing the compound's significance in large-scale production (Yang Jian-she, 2009).

Antibacterial Properties

Research also delves into the antibacterial potential of this compound derivatives. A 2011 study by Y. Murthy et al. synthesized a series of these derivatives and tested their antibacterial activity on various bacterial strains. Some of the synthesized compounds exhibited potent inhibitory activity, suggesting their potential as antibacterial agents (Y. Murthy et al., 2011).

Pharmaceutical and Organic Synthesis

Another application area is in pharmaceutical and organic synthesis. E. Popovski et al. (2010) reported the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, demonstrating the utility of this compound in creating compounds for pharmaceutical intermediates and in various organic syntheses (E. Popovski et al., 2010).

Analytical Applications

In analytical chemistry, the compound finds use as a probe in studying the twisted intramolecular charge transfer (TICT) of 4-(diethylamino)benzoic acid (DEABA) in solutions. L. Jianzhong et al. (1997) explored this application, demonstrating how the compound's behavior in various environments can be indicative of microenvironmental changes, useful for analytical and diagnostic purposes (L. Jianzhong et al., 1997).

Catalysis Research

Additionally, research into catalysis involves this compound. A. Wali et al. (1998) investigated its reaction with NH3 over Montmorillonite K10 clay, revealing pathways leading to the formation of various products, thus contributing to the understanding of catalytic processes (A. Wali et al., 1998).

Natural Product Synthesis

The compound is also utilized in the synthesis of natural products, as shown by Zhi‐Bo Jiang et al. (2015), who isolated novel benzoates from the lateral roots of Aconitum carmichaeliiand compared them with synthetic methyl 3,6-bis(diethylamino)benzoqunonylcarboxylate, demonstrating its role in the discovery and synthesis of bioactive compounds (Zhi‐Bo Jiang et al., 2015).

Development of Novel Anti-Cancer Agents

Additionally, this compound derivatives are being explored for their potential as anti-cancer agents. J. Soni et al. (2015) synthesized a new series of these derivatives, which showed potent anti-cancer activity in preliminary screenings, suggesting their potential in cancer treatment (J. Soni et al., 2015).

Biophotonic Applications

The compound's derivatives have also been studied for their biophotonic properties. V. Nesterov et al. (2003) characterized structures that show potential in biophotonic applications, indicating a new avenue for research in the field of light absorption and fluorescence (V. Nesterov et al., 2003).

Properties

IUPAC Name |

methyl 4-(diethylaminomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)10-11-6-8-12(9-7-11)13(15)16-3/h6-9H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNJENVQGOKGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

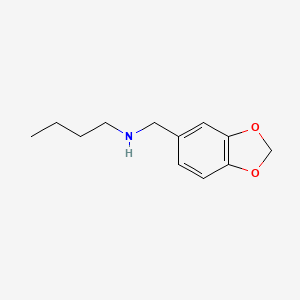

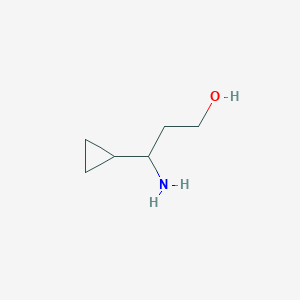

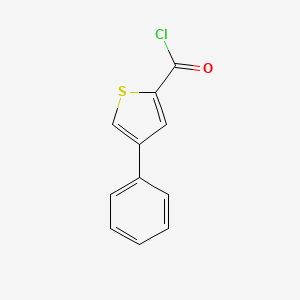

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B3150073.png)

![[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate](/img/structure/B3150088.png)

![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate](/img/structure/B3150090.png)

![Imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B3150120.png)

![S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate](/img/structure/B3150156.png)

![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3150158.png)